molecular formula C27H24BrN3O2 B332605 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B332605
M. Wt: 502.4 g/mol
InChI Key: NMAOODXZSPIVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and a hexahydro-dibenzo diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the condensation of appropriate starting materials in the presence of a catalyst such as silica-supported fluoroboric acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with consistent quality. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its potential as an anxiolytic and antioxidant agent, along with its use as a chemosensor, highlights its versatility and importance in scientific research .

Properties

Molecular Formula

C27H24BrN3O2

Molecular Weight

502.4 g/mol

IUPAC Name

5-(4-bromobenzoyl)-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24BrN3O2/c1-27(2)15-21-24(23(32)16-27)25(20-8-5-6-14-29-20)31(22-9-4-3-7-19(22)30-21)26(33)17-10-12-18(28)13-11-17/h3-14,25,30H,15-16H2,1-2H3

InChI Key

NMAOODXZSPIVNA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5)C(=O)C1)C

Origin of Product

United States

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